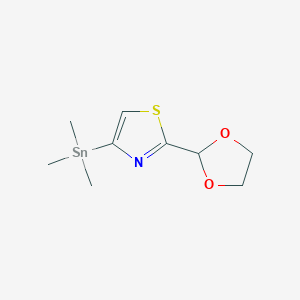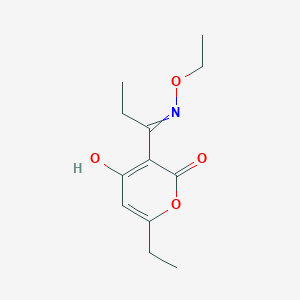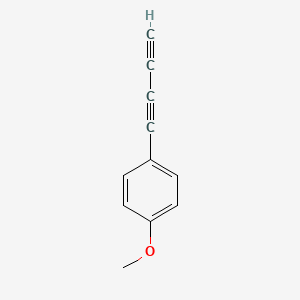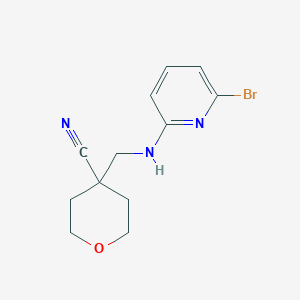
4-((6-bromopyridin-2-yl-amino)methyl)tetrahydro-2H-pyran-4-carbonitrile
Übersicht
Beschreibung
4-((6-bromopyridin-2-yl-amino)methyl)tetrahydro-2H-pyran-4-carbonitrile is a complex organic compound that features a bromopyridine moiety linked to a tetrahydropyran ring via an aminomethyl group
Vorbereitungsmethoden
The synthesis of 4-((6-bromopyridin-2-yl-amino)methyl)tetrahydro-2H-pyran-4-carbonitrile typically involves multiple steps. One common synthetic route starts with the preparation of the bromopyridine derivative, which is then reacted with an aminomethyl tetrahydropyran intermediate. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The bromopyridine moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Wissenschaftliche Forschungsanwendungen
4-((6-bromopyridin-2-yl-amino)methyl)tetrahydro-2H-pyran-4-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Researchers are exploring its use in the development of new pharmaceuticals.
Industry: It can be used in the production of advanced materials with specific properties
Wirkmechanismus
The mechanism of action of 4-((6-bromopyridin-2-yl-amino)methyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-((6-bromopyridin-2-yl-amino)methyl)tetrahydro-2H-pyran-4-carbonitrile include:
4-Cyanotetrahydropyran: A simpler analog with a nitrile group attached to a tetrahydropyran ring.
Tetrahydro-2H-pyran-2-yl derivatives: These compounds share the tetrahydropyran core but differ in their substituents, leading to varied chemical and biological properties.
Eigenschaften
Molekularformel |
C12H14BrN3O |
|---|---|
Molekulargewicht |
296.16 g/mol |
IUPAC-Name |
4-[[(6-bromopyridin-2-yl)amino]methyl]oxane-4-carbonitrile |
InChI |
InChI=1S/C12H14BrN3O/c13-10-2-1-3-11(16-10)15-9-12(8-14)4-6-17-7-5-12/h1-3H,4-7,9H2,(H,15,16) |
InChI-Schlüssel |
QMBXCYHGGWCJKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1(CNC2=NC(=CC=C2)Br)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

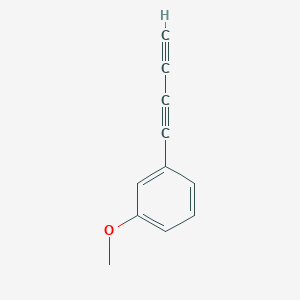
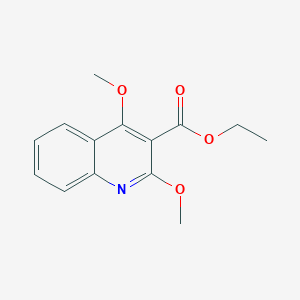
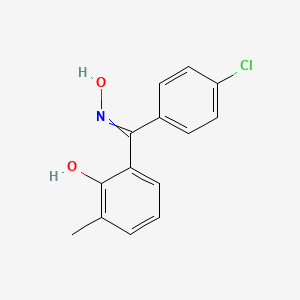

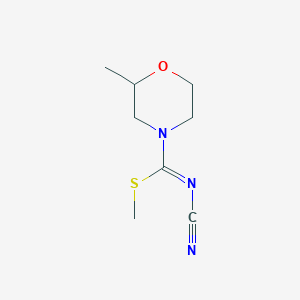

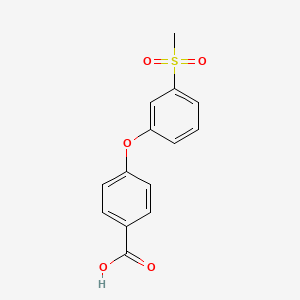
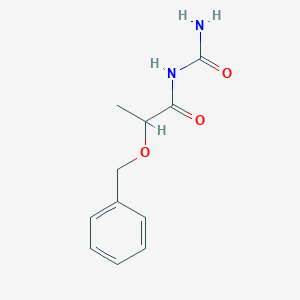
![1H-benzo[d][1,2,3]triazol-1-ol dihydrate](/img/structure/B8361473.png)
